3,4-Methylenedioxybenzylidene aniline

Overview

Description

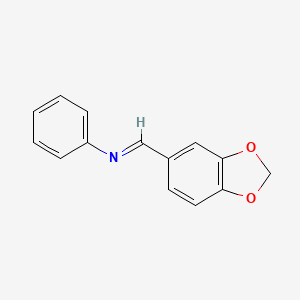

3,4-Methylenedioxybenzylidene aniline is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.2426 . It is also known by the name N-Piperonylideneaniline .

Synthesis Analysis

The synthesis of 3,4-Methylenedioxybenzylidene aniline involves a two-step route. The first step involves stirring a mixture of aryl alcohol, nitrobenzene, RuCl3·3H2O, and K2CO3 at 130°C for 24 hours in a sealed tube under a nitrogen atmosphere . After cooling to room temperature, water is added and the aqueous solution is extracted with dichloromethane . The combined extracts are dried with anhydrous Na2SO4, the solvent is removed, and the crude product is purified by a short flash chromatography column .Molecular Structure Analysis

The molecular structure of 3,4-Methylenedioxybenzylidene aniline can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Pharmaceutical Synthesis

3,4-Methylenedioxybenzylidene aniline: is a key precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of N-arylpyrrolidines , which are valuable in medicinal chemistry for their potential therapeutic properties .

Organic Chemistry Research

This compound is used extensively in organic chemistry research, particularly in studies involving N-alkylation reactions . The presence of the methylenedioxy group can influence the electronic properties of the molecule, making it a subject of interest in reaction mechanism studies .

Catalysis Research

The compound’s structure is relevant in catalysis research, particularly in the development of Shvo catalysts . These catalysts are important for certain types of hydrogenation reactions in organic synthesis .

Safety and Hazards

3,4-Methylenedioxybenzylidene aniline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBTGFXVLONGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27738-39-2 | |

| Record name | 3,4-Methylenedioxybenzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline?

A1: The crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline reveals interesting intermolecular interactions. The crystal contains two independent molecules (A and B) in the asymmetric unit. Molecules A are linked by C–H⋯O hydrogen bonds forming R44(33) ring patterns. Molecules B form C(13) chains through C–H⋯O hydrogen bonds. Furthermore, C–H⋯π interactions connect both types of molecules, leading to a three-dimensional network within the crystal lattice [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.